molecular formula C16H14N2O3 B11953371 2-(((4-(Acetylamino)phenyl)methylene)amino)benzoic acid CAS No. 71937-03-6

2-(((4-(Acetylamino)phenyl)methylene)amino)benzoic acid

Cat. No.: B11953371
CAS No.: 71937-03-6
M. Wt: 282.29 g/mol
InChI Key: XYBYGKBBTCVGLY-UHFFFAOYSA-N
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Description

N-(4-ACETAMIDOBENZYLIDENE)ANTHRANILIC ACID: is an organic compound with the molecular formula C16H14N2O3 . It is known for its unique structure, which combines an anthranilic acid moiety with a benzylidene group substituted with an acetamido group. This compound is of interest in various fields of research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ACETAMIDOBENZYLIDENE)ANTHRANILIC ACID typically involves the condensation reaction between anthranilic acid and 4-acetamidobenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for N-(4-ACETAMIDOBENZYLIDENE)ANTHRANILIC ACID are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, often leading to the removal of the acetamido group.

    Substitution: New compounds with different functional groups replacing the acetamido group.

Scientific Research Applications

Chemistry: N-(4-ACETAMIDOBENZYLIDENE)ANTHRANILIC ACID is used as a starting material in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a model compound for studying the interactions of similar molecules with biological systems .

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its chemical reactivity and stability .

Mechanism of Action

The mechanism of action of N-(4-ACETAMIDOBENZYLIDENE)ANTHRANILIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido group and the anthranilic acid moiety play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

    Anthranilic Acid: Shares the anthranilic acid moiety but lacks the benzylidene and acetamido groups.

    4-Acetamidobenzaldehyde: Contains the acetamido group but lacks the anthranilic acid moiety.

    N-Benzylideneaniline: Contains the benzylidene group but lacks the acetamido group.

Uniqueness: N-(4-ACETAMIDOBENZYLIDENE)ANTHRANILIC ACID is unique due to its combination of the anthranilic acid moiety with a benzylidene group substituted with an acetamido group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

71937-03-6

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

2-[(4-acetamidophenyl)methylideneamino]benzoic acid

InChI

InChI=1S/C16H14N2O3/c1-11(19)18-13-8-6-12(7-9-13)10-17-15-5-3-2-4-14(15)16(20)21/h2-10H,1H3,(H,18,19)(H,20,21)

InChI Key

XYBYGKBBTCVGLY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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